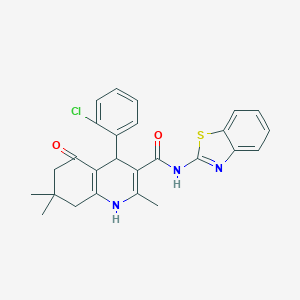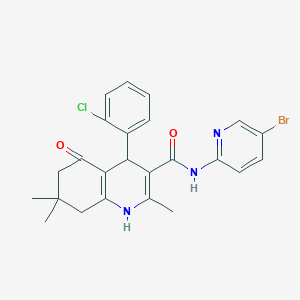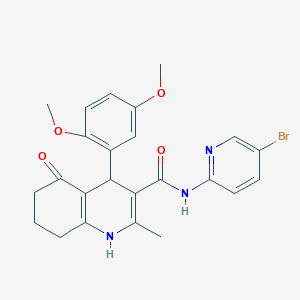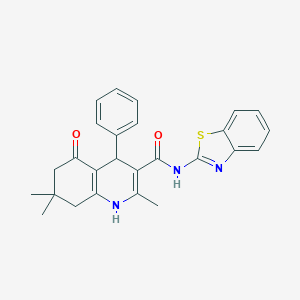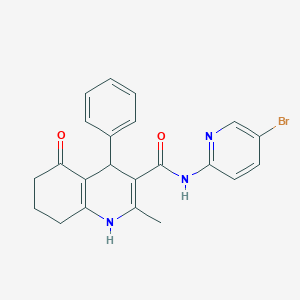![molecular formula C25H22N2OS B304301 (3-amino-6-isobutylthieno[2,3-b]pyridin-2-yl)(9H-fluoren-2-yl)methanone](/img/structure/B304301.png)
(3-amino-6-isobutylthieno[2,3-b]pyridin-2-yl)(9H-fluoren-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-amino-6-isobutylthieno[2,3-b]pyridin-2-yl)(9H-fluoren-2-yl)methanone, commonly referred to as FITM, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. FITM belongs to the class of compounds known as fatty acid binding protein (FABP) inhibitors, which have been shown to have various pharmacological effects. In
Mechanism of Action
FITM works by inhibiting the activity of (3-amino-6-isobutylthieno[2,3-b]pyridin-2-yl)(9H-fluoren-2-yl)methanone, which is involved in the transport of fatty acids. (3-amino-6-isobutylthieno[2,3-b]pyridin-2-yl)(9H-fluoren-2-yl)methanone is expressed in various tissues, including adipose tissue, liver, and muscle. (3-amino-6-isobutylthieno[2,3-b]pyridin-2-yl)(9H-fluoren-2-yl)methanone plays a crucial role in the regulation of lipid metabolism and inflammation. By inhibiting (3-amino-6-isobutylthieno[2,3-b]pyridin-2-yl)(9H-fluoren-2-yl)methanone activity, FITM can reduce the levels of pro-inflammatory cytokines and improve insulin sensitivity.
Biochemical and Physiological Effects
FITM has been shown to have various biochemical and physiological effects. Studies have shown that FITM can reduce inflammation by inhibiting the activity of (3-amino-6-isobutylthieno[2,3-b]pyridin-2-yl)(9H-fluoren-2-yl)methanone. FITM has also been shown to improve insulin sensitivity, making it a potential therapy for type 2 diabetes. FITM has also been shown to have anti-cancer properties, making it a potential therapy for various types of cancer.
Advantages and Limitations for Lab Experiments
One of the main advantages of FITM is its ability to inhibit (3-amino-6-isobutylthieno[2,3-b]pyridin-2-yl)(9H-fluoren-2-yl)methanone activity, making it a potential therapy for various diseases. FITM has been extensively studied, and its synthesis method has been optimized to produce high yields and purity. However, one of the limitations of FITM is its potential toxicity. Studies have shown that FITM can cause liver toxicity in animal models, making it a potential safety concern.
Future Directions
There are several future directions for FITM research. One potential direction is the development of FITM analogs with improved efficacy and safety profiles. Another potential direction is the investigation of FITM as a therapy for other diseases, such as obesity and cardiovascular disease. Additionally, further studies are needed to investigate the potential toxicity of FITM and its analogs. Overall, the potential therapeutic applications of FITM make it an exciting area of research with significant potential for future drug development.
Synthesis Methods
FITM is synthesized using a multi-step process that involves the reaction of various reagents. The first step involves the synthesis of the thienopyridine intermediate, which is then reacted with 9H-fluorenone to form FITM. The synthesis of FITM has been optimized to produce high yields and purity. The synthesis method of FITM has been extensively studied and reported in various scientific journals.
Scientific Research Applications
FITM has been shown to have various pharmacological effects, making it an attractive candidate for therapeutic applications. One of the most significant applications of FITM is its potential as an anti-inflammatory agent. FITM has been shown to inhibit the activity of (3-amino-6-isobutylthieno[2,3-b]pyridin-2-yl)(9H-fluoren-2-yl)methanone, which is involved in the transport of fatty acids. By inhibiting (3-amino-6-isobutylthieno[2,3-b]pyridin-2-yl)(9H-fluoren-2-yl)methanone activity, FITM can reduce the levels of pro-inflammatory cytokines, leading to a decrease in inflammation.
FITM has also been shown to have potential as an anti-cancer agent. Studies have shown that FITM can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. FITM has also been shown to sensitize cancer cells to chemotherapy, making it a potential adjuvant therapy.
properties
Product Name |
(3-amino-6-isobutylthieno[2,3-b]pyridin-2-yl)(9H-fluoren-2-yl)methanone |
|---|---|
Molecular Formula |
C25H22N2OS |
Molecular Weight |
398.5 g/mol |
IUPAC Name |
[3-amino-6-(2-methylpropyl)thieno[2,3-b]pyridin-2-yl]-(9H-fluoren-2-yl)methanone |
InChI |
InChI=1S/C25H22N2OS/c1-14(2)11-18-8-10-21-22(26)24(29-25(21)27-18)23(28)16-7-9-20-17(13-16)12-15-5-3-4-6-19(15)20/h3-10,13-14H,11-12,26H2,1-2H3 |
InChI Key |
BDDMKCMTQQMDOH-UHFFFAOYSA-N |
SMILES |
CC(C)CC1=NC2=C(C=C1)C(=C(S2)C(=O)C3=CC4=C(C=C3)C5=CC=CC=C5C4)N |
Canonical SMILES |
CC(C)CC1=NC2=C(C=C1)C(=C(S2)C(=O)C3=CC4=C(C=C3)C5=CC=CC=C5C4)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



